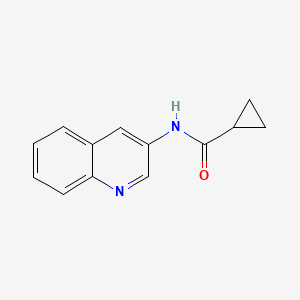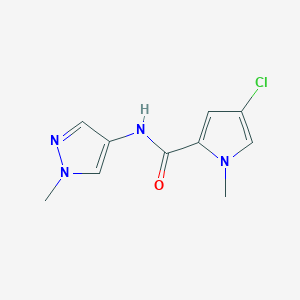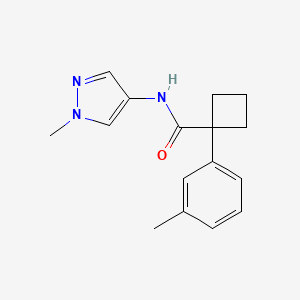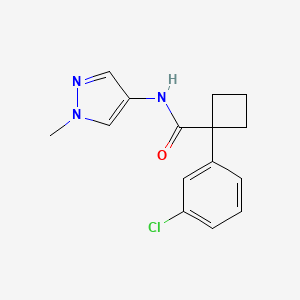
N-quinolin-3-ylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-quinolin-3-ylcyclopropanecarboxamide, also known as QCA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. QCA is a cyclic compound that contains both a quinoline and a cyclopropane ring. It has been found to have various biological and chemical properties that make it a useful tool in the study of various biological processes.
作用机制
The mechanism of action of N-quinolin-3-ylcyclopropanecarboxamide is not fully understood. However, it is believed to act as an allosteric modulator of various receptors and ion channels. It has been shown to increase the activity of some receptors and ion channels while decreasing the activity of others.
Biochemical and physiological effects:
N-quinolin-3-ylcyclopropanecarboxamide has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of various ion channels and receptors, including the TRPV1 channel and GPR35 receptor. N-quinolin-3-ylcyclopropanecarboxamide has also been found to have anti-inflammatory and analgesic effects. It has been shown to reduce inflammation and pain in animal models of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using N-quinolin-3-ylcyclopropanecarboxamide in lab experiments is its high affinity for the GPR35 receptor. This makes it a useful tool for studying the physiological processes that involve this receptor. N-quinolin-3-ylcyclopropanecarboxamide has also been found to be relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one limitation of using N-quinolin-3-ylcyclopropanecarboxamide is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments that use N-quinolin-3-ylcyclopropanecarboxamide.
未来方向
There are several future directions for research involving N-quinolin-3-ylcyclopropanecarboxamide. One area of research could be to further investigate the mechanism of action of N-quinolin-3-ylcyclopropanecarboxamide. This could involve using advanced techniques, such as X-ray crystallography, to determine the structure of N-quinolin-3-ylcyclopropanecarboxamide when bound to its target receptors and ion channels. Another area of research could be to investigate the potential therapeutic applications of N-quinolin-3-ylcyclopropanecarboxamide. This could involve testing N-quinolin-3-ylcyclopropanecarboxamide in animal models of various diseases, including inflammatory diseases and pain disorders. Finally, future research could focus on developing new methods for synthesizing N-quinolin-3-ylcyclopropanecarboxamide that are more efficient and cost-effective.
合成方法
N-quinolin-3-ylcyclopropanecarboxamide can be synthesized using a variety of methods, including the reaction of 3-bromoquinoline with cyclopropanecarboxylic acid. Another method involves the reaction of 3-chloroquinoline with cyclopropylamine in the presence of a base. Both methods have been shown to produce high yields of N-quinolin-3-ylcyclopropanecarboxamide.
科学研究应用
N-quinolin-3-ylcyclopropanecarboxamide has been extensively used in scientific research as a tool to study various biological processes. It has been shown to have a high affinity for the G protein-coupled receptor, GPR35. This receptor is involved in various physiological processes, including inflammation and pain perception. N-quinolin-3-ylcyclopropanecarboxamide has also been found to modulate the activity of various ion channels, including the TRPV1 channel, which is involved in the sensation of heat and pain.
属性
IUPAC Name |
N-quinolin-3-ylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-13(9-5-6-9)15-11-7-10-3-1-2-4-12(10)14-8-11/h1-4,7-9H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOVJRMGPSCTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-quinolin-3-ylcyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-2-[4-[[2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetyl]amino]piperidin-1-yl]acetamide](/img/structure/B7539704.png)








![N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7539783.png)
![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7539785.png)
![N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7539801.png)